molecular formula C16H20N2O4S B5602827 3-[2-(allylamino)-1,3-thiazol-4-yl]-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione

3-[2-(allylamino)-1,3-thiazol-4-yl]-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione

Cat. No. B5602827
M. Wt: 336.4 g/mol
InChI Key: WEJPJKNIRSDDBM-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds known for their interesting chemical and physical properties, often synthesized through the reaction of specific precursors under controlled conditions. These compounds, including various dioxaspiro[4.4]nonane derivatives, exhibit unique molecular structures and are subjects of study for their potential applications and properties.

Synthesis Analysis

The synthesis of similar dioxaspiro[4.4]nonane derivatives often involves the reaction of bromoacetyl spirodilactones with thiourea or substituted thioureas under specific conditions to obtain novel heterocycles (Kochikyan et al., 2006). Another method includes the reaction of diglycolic and thiadiglycolic acids with specific reagents at room temperature to synthesize seven-membered ring compounds (Baccolini et al., 1999).

Molecular Structure Analysis

Molecular structure analysis through X-ray diffraction and DFT calculations is common for understanding the spatial arrangement of atoms within these compounds. The triclinic system and space group P1 are often observed, with specific cell dimensions providing insights into the compound's crystalline structure (Zeng et al., 2013).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclocondensation and cycloaddition, to produce novel derivatives with potential biological activities. The reaction conditions and the nature of the starting materials greatly influence the outcome of these reactions (Rajanarendar et al., 2009).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are determined through experimental techniques like X-ray crystallography, providing detailed information on the compound's physical characteristics and stability (Collins et al., 1994).

Chemical Properties Analysis

Chemical properties, including reactivity, potential biological activity, and interactions with various reagents, are crucial for understanding the compound's behavior in different environments. Studies often focus on the synthesis and characterization of derivatives to explore their potential applications and chemical behavior (Kochikyan et al., 2008).

properties

IUPAC Name

3,8,8-trimethyl-3-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[4.4]nonane-1,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-5-6-17-13-18-10(7-23-13)15(4)9-16(12(20)22-15)8-14(2,3)21-11(16)19/h5,7H,1,6,8-9H2,2-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJPJKNIRSDDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(OC2=O)(C)C3=CSC(=N3)NCC=C)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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